3-(Trifluoromethyl)benzoyl chloride

Description

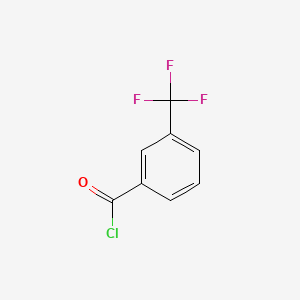

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYJCANMOTJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062294 | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-65-2 | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2251-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl chloride

CAS Number: 2251-65-2

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoyl chloride, a key reagent in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a versatile building block due to the presence of the reactive acyl chloride group and the trifluoromethyl moiety, which can enhance the metabolic stability and binding affinity of target molecules.[1]

| Property | Value | Reference |

| CAS Number | 2251-65-2 | |

| Molecular Formula | C₈H₄ClF₃O | |

| Molecular Weight | 208.56 g/mol | |

| Boiling Point | 184-186 °C/750 mmHg | ChemicalBook |

| Density | 1.383 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.477 | ChemicalBook |

| Flash Point | >230 °F (110 °C) | |

| Solubility | Decomposes in water | Chem-Impex |

Spectral Data

-

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons.[2]

-

IR Spectrum: The infrared spectrum shows a strong absorption band characteristic of the carbonyl group (C=O) of the acyl chloride.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the chlorination of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Chlorination of 3-(Trifluoromethyl)benzoic Acid

This procedure outlines a general method for the synthesis of this compound from the corresponding carboxylic acid.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(trifluoromethyl)benzoic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow for Synthesis:

References

3-(Trifluoromethyl)benzoyl chloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-(Trifluoromethyl)benzoyl chloride, general experimental methodologies for their determination, and its application in the synthesis of heterocyclic compounds relevant to drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1][2] It is a versatile reagent in organic synthesis, often utilized for the introduction of the 3-(trifluoromethyl)benzoyl moiety into molecules.[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [3] |

| Molecular Formula | C₈H₄ClF₃O | [1][3][4] |

| Molecular Weight | 208.56 g/mol | [4] |

| Boiling Point | 184-186 °C at 750 mmHg | |

| 85 °C at 10 mmHg | [1] | |

| Density | 1.383 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.477 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Decomposes in water. | |

| Purity | Typically ≥98% (GC) | [1][2] |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the properties listed above is not detailed in common literature, the following outlines standard laboratory procedures for their determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by distillation.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor condensation on the thermometer remains constant. This temperature is the boiling point at the recorded atmospheric pressure.

-

Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is recorded.

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder with the liquid is recorded.

-

The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Application in Heterocyclic Synthesis

This compound serves as a key building block in the synthesis of various heterocyclic compounds. Notably, it is used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Proposed Synthetic Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine (B1248293) Intermediate

The following diagram illustrates a plausible workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine intermediate using this compound. This pathway involves the acylation of an aminopyrazole followed by a cyclization reaction.

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol: Synthesis of N-(1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide (Amide Intermediate)

This protocol describes the acylation of an aminopyrazole with this compound.

-

Reaction Setup: A solution of 5-amino-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine (B92270) or triethylamine (B128534) (1.1 to 1.5 equivalents), is added to the solution.

-

Addition of Acylating Agent: The solution is cooled in an ice bath (0 °C). This compound (1 equivalent) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide intermediate.

The subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine ring would typically involve treatment of this intermediate with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or a strong acid, often at elevated temperatures. The precise conditions for this second step would require specific experimental development.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, and safety information. Furthermore, it explores its application in the development of targeted therapies, with a focus on kinase inhibitors, providing detailed experimental protocols and outlining the relevant biological signaling pathways.

Chemical Structure and Identification

This compound is an acyl chloride derivative of benzoic acid, characterized by a trifluoromethyl group at the meta-position of the benzene (B151609) ring. This substitution significantly influences the molecule's reactivity and the properties of its derivatives.

| Identifier | Value |

| CAS Number | 2251-65-2[1] |

| Molecular Formula | C₈H₄ClF₃O[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl[2] |

| InChI | InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11,12)/h1-4H[1][3] |

| InChIKey | RUJYJCANMOTJMO-UHFFFAOYSA-N[1][3] |

Physicochemical and Safety Data

The physicochemical properties of this compound make it a versatile reagent in organic synthesis. It is a clear, light yellow liquid under standard conditions.[2] Proper handling and storage are crucial due to its corrosive and moisture-sensitive nature.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 208.57 g/mol [1] |

| Boiling Point | 184-186 °C at 750 mmHg[1][3] |

| Density | 1.383 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.477[1][3] |

| Flash Point | >230 °F[1] |

| Water Solubility | Decomposes[1][2] |

Safety Information

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

| Hazard Information | Details |

| GHS Pictogram | |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[3] |

| Precautionary Statements | P280, P305+P351+P338, P310 [abbreviated][3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protected from moisture.[2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 3'-(trifluoromethyl)acetophenone (B147564) with sulfuryl chloride and sulfur monochloride in the presence of pyridine (B92270).

Experimental Protocol: Synthesis from 3'-(Trifluoromethyl)acetophenone.[4]

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Pyridine

-

Sulfur monochloride (S₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Internal standard (e.g., tributyl phosphate)

Procedure:

-

To a stirred mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol), pyridine (0.15 mmol), and chlorobenzene (0.35 ml), add sulfur monochloride (2.0 mmol) at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Add sulfuryl chloride (1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for an additional 30 minutes.

-

Heat the mixture to 132 °C and maintain stirring for 15 hours.

-

After cooling to room temperature, dilute the mixture with deuterated chloroform (2 ml).

-

Add a known amount of an internal standard for quantitative ¹H NMR analysis to determine the yield. The reported yield for this protocol is 87%.[4]

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a valuable pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.

Synthesis of B-Raf Kinase Inhibitors

Mutations in the B-Raf gene, a key component of the MAPK/ERK signaling pathway, are prevalent in many cancers, particularly melanoma.[6][7] This has driven the development of B-Raf inhibitors. This compound is utilized in the synthesis of non-hinge-binding pyrazolo[1,5-a]pyrimidines, a class of potent B-Raf kinase inhibitors.[1][8]

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][9] In many cancers, mutations in BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[10]

This protocol describes the amide coupling reaction, a key step in the synthesis of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides.[1]

Materials:

-

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine intermediate

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equiv) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide.

Synthesis of the Multi-Kinase Inhibitor Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR, PDGFR, and RAF-1.[1][8] A key step in its synthesis involves the formation of a urea (B33335) linkage, for which a derivative of this compound is a crucial precursor.

Regorafenib exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][8]

The final step in a common synthetic route to Regorafenib is the reaction between 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The isocyanate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline (B120176), a derivative of the trifluoromethyl benzene core.

A. Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

-

Dissolve triphosgene (B27547) in dichloromethane (DCM).

-

Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.

-

Subsequently, add a solution of triethylamine in DCM dropwise.

-

Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

B. Final Coupling to form Regorafenib:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in DCM.

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to stir at room temperature for approximately 16 hours, during which a brown solid will precipitate.

-

Filter the precipitate and suspend it in diethyl ether.

-

Stir for 2 hours, then filter to collect the solid.

-

Wash the solid and dry to yield Regorafenib.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility is underscored by its role in the synthesis of targeted cancer therapies like B-Raf and multi-kinase inhibitors. The trifluoromethyl moiety it introduces can significantly enhance the biological activity and pharmacokinetic properties of the final compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 6. news-medical.net [news-medical.net]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. hematologyandoncology.net [hematologyandoncology.net]

- 9. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 10. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(trifluoromethyl)benzoyl chloride, a key reagent in modern organic synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an invaluable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document outlines its chemical and physical properties, provides a detailed experimental protocol for a common synthetic application, and illustrates a relevant biological pathway where its derivatives have shown significant promise.

Core Properties of this compound

This compound is a colorless to light yellow liquid. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the acyl chloride, making it a highly reactive acylation agent. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 208.56 g/mol | [1] |

| Chemical Formula | C₈H₄ClF₃O | [1] |

| CAS Number | 2251-65-2 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.383 g/mL at 25 °C | |

| Boiling Point | 184-186 °C/750 mmHg | |

| Refractive Index | n20/D 1.477 | |

| Synonyms | α,α,α-Trifluoro-m-toluoyl chloride | [1] |

Synthetic Applications and Reactivity

This compound is a versatile intermediate primarily used for introducing the 3-(trifluoromethyl)benzoyl moiety into molecules. This is particularly valuable in medicinal chemistry, as the trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3]

Its primary application is in acylation reactions, particularly the formation of amides and esters. It readily reacts with primary and secondary amines, alcohols, and phenols. A notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which have been investigated as potent B-Raf kinase inhibitors.[1]

Experimental Protocol: N-Acylation of a Primary Amine

This protocol details a general procedure for the N-acylation of a primary amine using this compound to form the corresponding amide. This is a foundational reaction in the synthesis of many pharmaceutical intermediates.

Materials:

-

Primary amine (e.g., aniline) (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine (B92270) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add this compound (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl to remove excess pyridine and unreacted amine.

-

Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Caption: Experimental workflow for the N-acylation of a primary amine.

Relevance in Drug Development: B-Raf Kinase Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][4] A key component of this pathway is the B-Raf protein, a serine/threonine kinase.[2][5] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, most notably in melanoma.[5]

Derivatives of this compound have been instrumental in the development of B-Raf inhibitors. These compounds are designed to block the activity of the mutated B-Raf protein, thereby inhibiting the downstream signaling cascade and halting cancer cell proliferation.

Caption: The B-Raf signaling pathway and the point of intervention for inhibitors.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoyl chloride (CAS No. 2251-65-2), a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid known for its role as a versatile building block in synthesizing complex organic molecules.[1][2][3] Its trifluoromethyl group significantly influences the electronic properties of the benzoyl moiety, enhancing the reactivity of the acyl chloride and often imparting unique characteristics, such as increased lipophilicity and metabolic stability, to the resulting derivatives.[3]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2251-65-2 | [1][4] |

| Molecular Formula | C₈H₄ClF₃O | [1][3][4] |

| Molecular Weight | 208.56 g/mol | [3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 184-186 °C at 750 mmHg 85 °C at 10 mmHg | [3][5][6][7] |

| Density | 1.383 g/mL at 25 °C 1.4078 g/cm³ at 20 °C | [2][5][6][7] |

| Refractive Index (n20/D) | 1.477 | [5][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][7] |

| Solubility | Decomposes in water | [1] |

| Stability | Stable under normal storage conditions; moisture sensitive | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common laboratory-scale procedure involves the reaction of 3'-(trifluoromethyl)acetophenone (B147564) with sulfuryl chloride and disulfur (B1233692) dichloride. An alternative industrial process involves the fluorination of 3-(trichloromethyl)benzoyl chloride.[8][9]

This protocol describes a laboratory procedure for the synthesis of this compound.

Materials:

-

3'-(Trifluoromethyl)acetophenone (1.0 mmol)

-

Pyridine (B92270) (0.15 mmol)

-

Chlorobenzene (B131634) (0.35 ml)

-

Disulfur dichloride (S₂Cl₂) (2.0 mmol)

-

Sulfuryl chloride (SO₂Cl₂) (1.5 mmol)

-

Deuterated chloroform (B151607) (CDCl₃) for analysis

-

Internal standard (e.g., 1,3,5-tri-tert-butylbenzene)

Procedure:

-

To a stirred mixture of 3'-(trifluoromethyl)acetophenone (0.152 ml, 1.0 mmol), pyridine (0.012 ml, 0.15 mmol), and chlorobenzene (0.35 ml) at room temperature, add S₂Cl₂ (0.16 ml, 2.0 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Add SO₂Cl₂ (0.121 ml, 1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for an additional 30 minutes.

-

Heat the mixture to 132 °C and maintain stirring for 15 hours.

-

After cooling, dilute the mixture with CDCl₃ (2 ml) and add a known amount of an internal standard.

-

Analyze the product by ¹H NMR to determine the yield. The reported yield for this procedure is 87%.[4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] The incorporation of the 3-(trifluoromethyl)benzoyl moiety can significantly alter the biological activity, selectivity, and pharmacokinetic properties of a target molecule.[3]

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate for creating various active pharmaceutical ingredients (APIs). A notable application is in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their potential therapeutic activities.[5][6]

-

Agrochemicals: This compound serves as a building block in the production of modern herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to the potency and stability of the final product.[1]

-

Organic Synthesis: It is widely used for the acylation of amines, alcohols, and other nucleophiles to introduce the 3-(trifluoromethyl)benzoyl group into a molecule.

Role in Drug Development Pathway:

The diagram below illustrates the logical flow from a starting reagent like this compound to the development of a potential drug candidate.

Caption: Logical flow from chemical reagent to drug candidate.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.

Safety and Handling:

-

Reactivity: Reacts with water, liberating toxic hydrogen chloride gas.[1][10] It is also incompatible with strong oxidizing agents, strong bases, alcohols, and strong reducing agents.[10]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][10] Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[10] For skin contact, wash off immediately with soap and plenty of water while removing contaminated clothing.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention for any exposure.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6][10]

-

Keep away from incompatible substances.[1]

| Hazard Class & Statement | GHS Pictogram | Precautionary Measures | Reference(s) |

| Skin Corrosion 1B (H314) | GHS05 (Corrosion) | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7][10] |

| Water Reactive | - | P232: Protect from moisture. Keep away from water. Contact with water liberates toxic gas. | [1][10] |

References

- 1. Page loading... [guidechem.com]

- 2. This compound(2251-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 98 2251-65-2 [sigmaaldrich.com]

- 6. This compound | 2251-65-2 [chemicalbook.com]

- 7. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, applications, and handling of 3-(Trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry.

This technical guide provides a detailed overview of this compound, a crucial reagent in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique properties, stemming from the presence of the trifluoromethyl group, make it an invaluable tool for researchers and scientists in the field of drug development. This document outlines its key physical and chemical characteristics, provides a detailed protocol for density determination, and illustrates its application in the synthesis of medicinally relevant heterocyclic compounds.

Core Physicochemical Properties

The integration of a trifluoromethyl group significantly influences the electronic properties and reactivity of the benzoyl chloride moiety, making this compound a versatile intermediate.[1][2] A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Density | 1.383 g/mL at 25 °C[3][4] |

| Molecular Weight | 208.56 g/mol [5] |

| Boiling Point | 184-186 °C at 750 mmHg[4] |

| Refractive Index | n20/D 1.477[4] |

| Flash Point | 113 °C (closed cup)[6] |

| CAS Number | 2251-65-2[4] |

| Molecular Formula | C₈H₄ClF₃O[4] |

Experimental Protocol: Density Determination

The accurate determination of density is fundamental for the characterization and quality control of chemical substances. The following protocol outlines a standard method for measuring the density of a liquid compound like this compound using a pycnometer.

Objective: To accurately determine the density of this compound.

Materials:

-

A clean and dry pycnometer (a specific volume glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

-

A temperature-controlled water bath

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature. Ensure there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the contents to a standard temperature (e.g., 25 °C).

-

Once the temperature is stable, adjust the water level to the calibration mark of the pycnometer.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.

-

-

Measurement of the Sample Density:

-

Empty the pycnometer, clean it thoroughly, and ensure it is completely dry.

-

Fill the dry pycnometer with the this compound sample.

-

Follow the same procedure as with water to bring the sample to the standard temperature (25 °C) in the water bath and adjust the volume.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

-

-

Calculation of Density:

-

The mass of the this compound sample is (m₃ - m₁).

-

The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

-

Safety Precautions: this compound is a corrosive and lachrymatory substance that reacts with water.[1][4][7] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7]

Application in Drug Development: Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound is a key building block in the synthesis of various pharmaceutical compounds due to the desirable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] One notable application is in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines.[5][8] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with some derivatives showing potent inhibitory activity against phosphodiesterase 4 (PDE4), a target for inflammatory diseases.

The general synthetic workflow involves the reaction of this compound with an appropriate amine-containing precursor to form an amide, which then undergoes further cyclization reactions to yield the desired pyrazolo[1,5-a]pyrimidine (B1248293) core.

Caption: Synthetic pathway utilizing this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6] It is also known to be lachrymatory and reacts with water, liberating toxic gas.[1][4] Therefore, stringent safety measures are imperative when handling this compound.

-

Storage: Store in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[7] The container should be tightly sealed.

-

Handling: All manipulations should be carried out in a chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a protective lab coat.[6][7] For operations where inhalation risk is high, a suitable respirator should be used.[7]

By understanding the properties, handling requirements, and synthetic utility of this compound, researchers and drug development professionals can effectively and safely leverage this important chemical intermediate in the creation of novel and improved therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. matestlabs.com [matestlabs.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. This compound | 2251-65-2 [chemicalbook.com]

3-(Trifluoromethyl)benzoyl chloride safety data sheet

An In-depth Technical Guide to the Safety Data of 3-(Trifluoromethyl)benzoyl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 2251-65-2), a versatile reagent frequently employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2][3] It is characterized by the presence of a trifluoromethyl group on the benzoyl chloride backbone, which influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O | [2][4] |

| Molecular Weight | 208.56 g/mol | [2][3][4] |

| CAS Number | 2251-65-2 | [2][3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Boiling Point | 184-186 °C at 750 mmHg | [3][4][6] |

| 85 °C at 10 mmHg | [2] | |

| Density | 1.383 g/mL at 25 °C | [4][6] |

| 1.4078 g/cm³ at 20 °C | [3] | |

| Refractive Index | n20/D 1.477 | [4][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Water Solubility | Decomposes | [1] |

Hazard Identification and Classification

This compound is classified as hazardous and requires careful handling.[5] It is corrosive and causes severe skin burns and eye damage.[5] Contact with water liberates toxic gas.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Source: Fisher Scientific, Sigma-Aldrich[4][5]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided by suppliers.[5] Key precautions include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[5][7]

Experimental Protocols

Detailed experimental protocols for the determination of all safety data points are not typically provided in standard Safety Data Sheets. The presented data are generally derived from standardized testing methods (e.g., OECD guidelines) or established scientific literature. For specific experimental details, it is recommended to consult specialized toxicological and chemical properties databases.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

-

Do not breathe mist, vapors, or spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Wear protective gloves, clothing, eye, and face protection.[5]

-

Handle in a well-ventilated area, preferably within a closed system or with appropriate exhaust ventilation.[5]

-

Avoid contact with water, as it reacts to liberate toxic gas.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.[5]

-

Store locked up.[5]

-

Store under an inert atmosphere to protect from moisture.[1][5]

-

Incompatible materials include water, strong oxidizing agents, strong acids, strong bases, alcohols, and strong reducing agents.[5]

First Aid Measures

In case of exposure, immediate medical attention is required.[5]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Get medical aid immediately.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical aid immediately.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3][5] |

Logical Workflow for Safe Use

The following diagram illustrates the logical workflow for the safe handling and use of this compound, from initial risk assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(2251-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound 98 2251-65-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 2251-65-2 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethyl)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-(trifluoromethyl)benzoyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. The presence of the electron-withdrawing trifluoromethyl group at the meta-position significantly influences the electrophilicity of the carbonyl carbon, impacting reaction kinetics and product yields. This document summarizes key reactivity principles, presents quantitative data where available, details experimental protocols for the synthesis of various derivatives, and provides visualizations of reaction mechanisms and workflows to aid in the practical application of this versatile reagent in research and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group (-CF3) imparts unique properties to molecules, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecules.

The core of its reactivity lies in the nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The rate and efficiency of this reaction are governed by the nature of the nucleophile, the reaction conditions, and the electronic effects of the trifluoromethyl substituent on the benzoyl ring.

Electronic Effects of the 3-(Trifluoromethyl) Group

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned at the meta-position of the benzoyl chloride ring, it exerts a powerful inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the carbonyl group. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The Hammett sigma constant (σ) is a quantitative measure of the electronic effect of a substituent on a benzene (B151609) ring. For the meta-CF3 group, the Hammett sigma constant (σm) is approximately 0.43 to 0.44 [1][2]. A positive sigma value indicates an electron-withdrawing effect, and the magnitude of the value reflects the strength of this effect. This significant positive value for the meta-CF3 group signifies a substantial increase in the electrophilicity of the carbonyl carbon in this compound compared to unsubstituted benzoyl chloride.

Reactivity with Nucleophiles: A Quantitative Perspective

While specific kinetic data for the reactions of this compound with a wide array of nucleophiles is not extensively documented in a single source, the principles of physical organic chemistry and available data for related systems allow for a clear understanding of its reactivity. The increased electrophilicity of the carbonyl carbon in this compound generally leads to faster reaction rates compared to benzoyl chloride and its derivatives bearing electron-donating groups.

The following table summarizes the expected relative reactivity and provides a framework for understanding the impact of the nucleophile on the reaction outcome.

| Nucleophile Class | Nucleophile Example | Product Class | Expected Relative Reactivity | Typical Reaction Conditions |

| Amines | Aniline (B41778), Benzylamine | Amides | Very High | Schotten-Baumann (aq. base), or aprotic solvent with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Alcohols | Ethanol (B145695), Phenol | Esters | High | Base-catalyzed (e.g., pyridine, DMAP) or Schotten-Baumann for phenols |

| Thiols | Thiophenol | Thioesters | Moderate to High | Base-catalyzed (e.g., triethylamine) |

| Water | - | Carboxylic Acid | Moderate (Hydrolysis) | Can occur in the presence of moisture; often an undesired side reaction |

Experimental Protocols

The following sections provide detailed experimental methodologies for the reaction of this compound with representative nucleophiles.

Synthesis of N-Aryl-3-(trifluoromethyl)benzamides (Amidation)

The reaction of this compound with primary and secondary amines is a facile process that typically proceeds with high yields to form the corresponding amides. The Schotten-Baumann reaction is a classic and effective method for this transformation.

Experimental Protocol: Schotten-Baumann Synthesis of N-(phenyl)-3-(trifluoromethyl)benzamide [3][4][5]

-

Dissolution of Amine: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Addition of Base: Add an aqueous solution of a base, typically 2 M sodium hydroxide (B78521) (2.0-3.0 equivalents).

-

Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath and add this compound (1.05-1.1 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer, wash with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N-(phenyl)-3-(trifluoromethyl)benzamide.

A general workflow for this synthesis is depicted below:

Synthesis of 3-(Trifluoromethyl)benzoate Esters (Esterification)

The esterification of alcohols with this compound is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyridine is commonly used as both a solvent and a base.

Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)benzoate [6]

-

Reactant Mixture: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in anhydrous pyridine.

-

Addition of Acyl Chloride: Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic extract sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Reaction Mechanisms

The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.

Base-Catalyzed Mechanism with a Neutral Nucleophile (e.g., Amine)

In the presence of a base, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, and the base removes a proton from the nucleophilic atom to yield the final product.

Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction occurs under biphasic conditions with an aqueous base. The mechanism is similar to the general base-catalyzed pathway, with the base in the aqueous phase neutralizing the generated HCl.

Logical Relationships in Reactivity

The reactivity of this compound is a function of several interconnected factors. The following diagram illustrates the logical relationship between the substituent's electronic properties and the resulting reaction rate.

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the 3-(trifluoromethyl)benzoyl moiety into a wide range of molecules. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, allows for efficient reactions with various nucleophiles under relatively mild conditions. A thorough understanding of its reactivity profile and the appropriate experimental protocols is essential for its successful application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the synthetic potential of this important building block.

References

- 1. global.oup.com [global.oup.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. CAS # 76783-59-0, 3-(Trifluoromethyl)benzoic acid ethyl ester, Ethyl 3-(trifluoromethyl)benzoate, Ethyl m-(trifluoromethyl)benzoate - chemBlink [ww.chemblink.com]

Spectroscopic Profile of 3-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-(trifluoromethyl)benzoyl chloride, a crucial reagent and building block in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support research and development activities by offering detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Signal Assignment |

| 8.36 | Aromatic CH |

| 8.32 | Aromatic CH |

| 7.95 | Aromatic CH |

| 7.71 | Aromatic CH |

Note: The specific assignment of individual aromatic protons requires further 2D NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy.[1]

Table 2: Key IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1770-1800 | C=O stretch (acid chloride) |

| ~1100-1400 | C-F stretches (trifluoromethyl group) |

| ~1600, 1475 | C=C stretches (aromatic ring) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~600-900 | C-H bend (aromatic) |

Note: The exact peak positions can vary slightly based on the specific instrument and sampling method.

Mass Spectrometry (MS)

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data.[1]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 208 | - | [M]⁺ (Molecular Ion) |

| 173 | 100.0 | [M-Cl]⁺ |

| 145 | 71.6 | [M-Cl-CO]⁺ or [C₇H₄F₃]⁺ |

| 95 | 12.9 | [C₆H₄F]⁺ |

| 75 | 13.6 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:

-

Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS Spectrum Acquisition:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: A magnetic sector or quadrupole mass spectrometer with an electron ionization source is used.

-

Ionization Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)benzoyl chloride. It includes a summary of expected spectral data, a detailed experimental protocol for sample analysis, and visualizations to aid in the understanding of the compound's structure and spectral characteristics.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity as an acyl chloride, combined with the electronic properties of the trifluoromethyl group, makes it a versatile reagent. ¹H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide will delve into the key features of its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons. Due to the electron-withdrawing nature of both the benzoyl chloride and the trifluoromethyl groups, the aromatic protons are expected to be deshielded and resonate at a relatively high chemical shift (downfield).

The predicted spectral data, based on the analysis of structurally similar compounds, is summarized in the table below. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is an estimation based on the spectrum of the closely related compound, 3-(Trifluoromethyl)benzaldehyde, recorded in CDCl₃ at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2 | ~8.16 | s (singlet) | - | 1H |

| H-6 | ~8.09 | d (doublet) | ~7.6 | 1H |

| H-4 | ~7.90 | d (doublet) | ~7.8 | 1H |

| H-5 | ~7.70 | t (triplet) | ~7.7 | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

3.1. Materials and Equipment

-

Sample: this compound

-

NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, analytical balance

-

Instrumentation: 400 MHz (or higher) NMR spectrometer

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.3. Instrument Parameters

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence (zg30)

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

3.4. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks.

-

Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

Visualizations

4.1. Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the aromatic protons numbered for clear assignment in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

4.2. Predicted Splitting Patterns

The substitution pattern on the benzene (B151609) ring leads to distinct splitting patterns for the aromatic protons due to spin-spin coupling. The diagram below illustrates these relationships.

An In-depth Technical Guide to the ¹³C NMR of 3-(Trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)benzoyl chloride. The information enclosed is intended to support research and development activities by offering detailed spectral data, experimental protocols, and structural elucidation.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its chemical structure is paramount for quality control and reaction monitoring. ¹³C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This document presents the ¹³C NMR spectral data for this compound, a detailed experimental protocol for its acquisition, and an interpretation of the spectral features, including the characteristic carbon-fluorine couplings.

Molecular Structure and ¹³C NMR Data

The structure of this compound is characterized by a benzene (B151609) ring substituted with a benzoyl chloride group at position 1 and a trifluoromethyl group at position 3. The presence of the highly electronegative fluorine atoms and the carbonyl group significantly influences the chemical shifts of the carbon atoms in the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) |

| C=O | 167.3 | s |

| C-1 | 134.8 | q |

| C-2 | 129.5 | s |

| C-3 | 131.8 | q |

| C-4 | 129.1 | s |

| C-5 | 132.9 | s |

| C-6 | 126.7 | s |

| CF₃ | 123.5 | q |

Note: The chemical shift values are referenced to a standard. The multiplicities (s = singlet, q = quartet) are due to the coupling between the carbon and fluorine atoms. The exact coupling constants (J-values) can provide further structural information but are not always reported in basic spectral data.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays distinct signals corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon appears furthest downfield at approximately 167.3 ppm. This is characteristic for acyl chlorides.

-

Aromatic Carbons: The aromatic carbons resonate in the region of 126-135 ppm.

-

The carbon atom attached to the trifluoromethyl group (C-3) and the carbon atom of the benzoyl chloride group (C-1) exhibit quartets due to coupling with the three fluorine atoms of the CF₃ group. The coupling constant for the carbon directly attached to the CF₃ group (¹J_CF) is typically large, while the coupling to C-1 (³J_CF) will be smaller.

-

The other aromatic carbons appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their specific chemical shifts are influenced by the electronic effects of the substituents.

-

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group appears as a quartet due to the one-bond coupling with the three fluorine atoms (¹J_CF). This signal is typically found around 123.5 ppm.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹³C NMR spectrum of this compound.

4.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.

4.2 NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm

-

Decoupling: Broadband proton decoupling.

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: Logical Flow of ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(Trifluoromethyl)benzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and illustrates a relevant synthetic pathway.

Introduction

This compound (C₈H₄ClF₃O, CAS No: 2251-65-2) is an important building block in medicinal chemistry and materials science.[1][2][3] Its reactivity as an acyl chloride, combined with the electronic properties of the trifluoromethyl group, makes it a versatile intermediate. Infrared spectroscopy is a crucial analytical technique for the characterization of this compound, allowing for the verification of its functional groups and the assessment of its purity. This guide will delve into the salient features of its IR spectrum.

Predicted Infrared Spectrum Analysis

While a publicly available, fully annotated infrared spectrum of this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be compiled from the analysis of structurally similar compounds and established principles of vibrational spectroscopy. The following table summarizes the expected IR absorption bands, their intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3080 - 3030 | Weak to Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene (B151609) ring. |

| ~1785 - 1750 | Strong | C=O stretch (acyl chloride) | The electronegativity of the chlorine atom and conjugation with the aromatic ring influence this frequency. Aromatic acyl chlorides typically absorb in this region. |

| ~1600, ~1585, ~1475 | Medium to Weak | C=C stretch (aromatic ring) | Multiple bands are expected due to the substituted benzene ring. |

| ~1320 | Strong | C-F stretch (symmetric) | A characteristic and intense absorption for the trifluoromethyl group. |

| ~1160, ~1120 | Strong | C-F stretch (asymmetric) | Multiple strong bands are characteristic of the CF₃ group. |

| ~890 - 860 | Strong | C-H out-of-plane bend | Indicative of a 1,3-disubstituted (meta) benzene ring. |

| ~800 - 750 | Strong | C-Cl stretch | The position can vary depending on molecular conformation. |

Experimental Protocol for Infrared Spectrum Acquisition

The following protocol provides a detailed methodology for obtaining a high-quality infrared spectrum of this compound, which is a liquid at room temperature.[3]

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sampling: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal. Alternatively, salt plates (NaCl or KBr) for a neat liquid sample.

-

Sample: this compound (handle in a fume hood with appropriate personal protective equipment, as it is corrosive and lachrymatory).[2][3]

-

Cleaning Supplies: Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol) and appropriate cleaning tissues.

3.2. Procedure

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or salt plates. This will be automatically subtracted from the sample spectrum.

-